molecular formula C10H21ClO3S B12570324 Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride CAS No. 183858-56-2

Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride

Cat. No.: B12570324
CAS No.: 183858-56-2
M. Wt: 256.79 g/mol
InChI Key: NINJLOWLYOGPFP-UHFFFAOYSA-N
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Description

Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride is a sulfonium compound characterized by the presence of a sulfonium ion bonded to a (5-carboxypentyl)methyl(1-methylethoxy) group and a chloride ion. Sulfonium compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride typically involves the reaction of a suitable sulfonium precursor with (5-carboxypentyl)methyl(1-methylethoxy) chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the sulfonium ion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride undergoes various chemical reactions, including:

    Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonium center, leading to the formation of new sulfonium compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted sulfonium compounds.

Scientific Research Applications

Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride has a wide range of applications in scientific research:

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonium intermediates.

    Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride involves the interaction of the sulfonium ion with various molecular targets. The sulfonium ion can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, bromide
  • Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, iodide
  • Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, fluoride

Uniqueness

Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloride ion can influence the solubility, stability, and overall behavior of the compound in various environments, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

183858-56-2

Molecular Formula

C10H21ClO3S

Molecular Weight

256.79 g/mol

IUPAC Name

5-carboxypentyl-methyl-propan-2-yloxysulfanium;chloride

InChI

InChI=1S/C10H20O3S.ClH/c1-9(2)13-14(3)8-6-4-5-7-10(11)12;/h9H,4-8H2,1-3H3;1H

InChI Key

NINJLOWLYOGPFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)O[S+](C)CCCCCC(=O)O.[Cl-]

Origin of Product

United States

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